molecular formula C9H16N2O3S B11719049 tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

Cat. No.: B11719049
M. Wt: 232.30 g/mol
InChI Key: NFBOSHPXMDWYFS-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate: is a compound with a unique structure that includes a thiazolidine ring, a carbamate group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazolidine ring.

    Substitution: Substitution reactions can occur at the carbamate or thiazolidine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate involves its interaction with specific molecular targets. The thiazolidine ring and carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate is unique due to its combination of a thiazolidine ring and a carbamate group. This structure imparts specific reactivity and stability, making it suitable for various applications that similar compounds may not fulfill.

Properties

Molecular Formula

C9H16N2O3S

Molecular Weight

232.30 g/mol

IUPAC Name

tert-butyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate

InChI

InChI=1S/C9H16N2O3S/c1-9(2,3)14-8(13)10-6-5-15-11(4)7(6)12/h6H,5H2,1-4H3,(H,10,13)

InChI Key

NFBOSHPXMDWYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CSN(C1=O)C

Origin of Product

United States

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